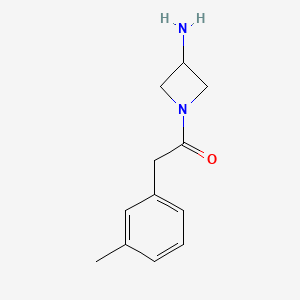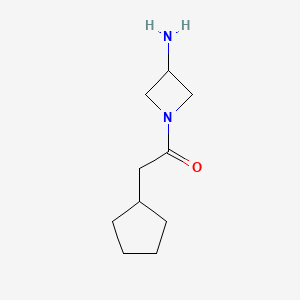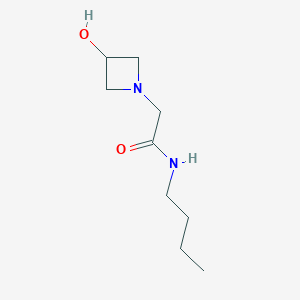amine CAS No. 1248412-64-7](/img/structure/B1469045.png)
[(2,6-Difluorophenyl)methyl](hexan-2-yl)amine
説明
(2,6-Difluorophenyl)methyl (hexan-2-yl)amine, also known as DFMA, is a small organic molecule that has been the subject of considerable scientific research due to its potential applications in a variety of fields. DFMA is a relatively simple compound consisting of a nitrogen atom linked to two fluorine atoms and two carbon atoms. The two carbon atoms are connected to a hexyl group, giving DFMA a total of nine atoms. DFMA is an important model compound due to its structure, which is similar to many biologically active compounds. As a result, DFMA has been studied extensively to gain a better understanding of the biological effects of related compounds.
科学的研究の応用
[(2,6-Difluorophenyl)methyl](hexan-2-yl)amine has been studied extensively in the scientific community due to its potential applications in a variety of fields. For example, this compound has been studied as a potential drug molecule due to its ability to interact with a variety of biological targets. In addition, this compound has been studied as a potential catalyst for chemical reactions, as well as a potential material for use in organic electronics. Finally, this compound has been studied as a potential tool for understanding the structure and function of proteins and other biological molecules.
作用機序
The exact mechanism of action of [(2,6-Difluorophenyl)methyl](hexan-2-yl)amine is not yet fully understood. However, it is known that this compound interacts with a variety of biological targets, including proteins and enzymes. For example, this compound has been shown to interact with several kinases, including protein kinase A and protein kinase C. In addition, this compound has been shown to interact with several G-protein coupled receptors, such as the serotonin receptor 5-HT2A. These interactions suggest that this compound may act as an agonist or antagonist of these targets, and may be involved in the regulation of a variety of biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can interact with a variety of biological targets, suggesting that it may be involved in the regulation of a variety of biological processes. For example, this compound has been shown to interact with several kinases, suggesting that it may be involved in the regulation of signal transduction pathways. In addition, this compound has been shown to interact with several G-protein coupled receptors, suggesting that it may be involved in the regulation of neurotransmitter release in the brain.
実験室実験の利点と制限
[(2,6-Difluorophenyl)methyl](hexan-2-yl)amine has several advantages for use in laboratory experiments. For example, this compound is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is also limited in its applications in laboratory experiments. For example, this compound is not soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain systems.
将来の方向性
The potential applications of [(2,6-Difluorophenyl)methyl](hexan-2-yl)amine are still being explored. Future research should focus on understanding the exact mechanism of action of this compound, as well as its potential applications in drug discovery and development. In addition, further research should focus on the potential use of this compound as a catalyst for chemical reactions, as well as its potential use in organic electronics. Finally, further research should focus on the potential use of this compound as a tool for understanding the structure and function of proteins and other biological molecules.
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N/c1-3-4-6-10(2)16-9-11-12(14)7-5-8-13(11)15/h5,7-8,10,16H,3-4,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJNVWFWFRRBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)

![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)
![2-(3-hydroxyazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468968.png)

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-ol](/img/structure/B1468970.png)







![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-3-amine](/img/structure/B1468984.png)